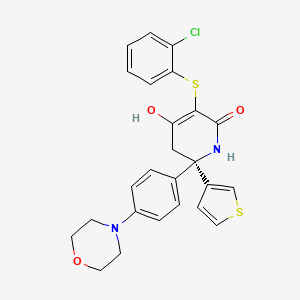

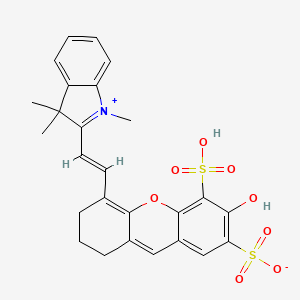

(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One

説明

GNE-140 is an active site-targeting, potent and selective lactate dehydrogenase (LDH) inhibitor (LDH-A/B/C IC50 = 3/5/5 nM; LDH-A IC50 = 22 nM with mixed GNE-140 diastereomers; malate dehydrogenases MDH1/2 IC50 >10 μM; 301 kinases IC50 >1 μM) that reduces cellular lactate (IC50 = 670 nM; MIA PaCa-2) and upregulates pyruvate levels. (R)-GNE-140 is an effective LDHA/LDHB inhibitor (IC50s: 3/5 nM) and is 18-fold more potent than S enantiomer. Pancreatic cell lines that utilize oxidative phosphorylation (OXPHOS) rather than glycolysis were inherently resistant to GNE-140, but could be resensitized to GNE-140 with the OXPHOS inhibitor phenformin. (R)-GNE-140 (5 mg/kg) has high bioavailability in mice. At higher oral doses, ranging from 50 to 200 mg/kg, (R)-GNE-140 displays greater exposure. (R)-GNE-140 inhibits proliferation in 37 of 347 cancer cell lines tested at a potency cut off of 5 μM. (R)-GNE-140 shows inhibitory effect on two chondrosarcoma (bone) cancer cell lines that harbor IDH1 mutations, with IC50 of 0.8 Μm.

科学的研究の応用

Synthesis of Functionalized Organic Compounds : This compound and similar structures have been used in the synthesis of various functionalized organic compounds. For example, the study by Egorov et al. (2019) discussed the synthesis of cyclopentenediones, which react with secondary and primary amines under mild conditions, showing the potential of such compounds in organic synthesis (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).

Preparation of Sulfur-Transfer Agents : The preparation of sulfur-transfer agents involving compounds with structural similarities was described by Klose et al. (1997), emphasizing the role of such compounds in generating sulfur-transfer agents which are critical in various chemical reactions (Klose, Reese, & Song, 1997).

QSAR Analysis for Antioxidant Activity : Drapak et al. (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives of a similar compound to assess their antioxidant activities. This indicates the potential of these compounds in the development of new antioxidants (Drapak et al., 2019).

Development of Inhibitors for DNA-Dependent Protein Kinase : A study by Bi et al. (2005) showed the utilization of a similar compound in synthesizing inhibitors of DNA-dependent protein kinase, a significant target in cancer therapy (Bi, Dong, Li, Liu, & Zhang, 2005).

Synthesis of Heterocyclic Compounds : Rodinovskaya et al. (2002) described the synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, involving reactions with compounds structurally similar to the one . This indicates the application of such compounds in synthesizing a range of heterocyclic compounds (Rodinovskaya, Shestopalov, & Chunikhin, 2002).

Antimicrobial Properties : Hafez et al. (2016) conducted a study on novel series of spiro compounds having biologically active sulfonamide, starting from a compound similar to the one . This research highlights the antimicrobial properties of these compounds (Hafez, El-Gazzar, & Zaki, 2016).

Applications in Dye Chemistry and Drug Synthesis : Snieckus and Miranzadeh (2017) reported the synthesis of 2-aminothiophenes through a Gewald reaction using morpholine derivatives, highlighting the applications of these compounds in dye chemistry and drug synthesis (Snieckus & Miranzadeh, 2017).

Anticonvulsive and Cholinolytic Activities : Papoyan et al. (2011) synthesized new compounds including morpholin-4-yl derivatives and tested them for anticonvulsive and peripheral n-cholinolytic activities (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

作用機序

Target of Action

The primary targets of ®-GNE-140 are Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB) . These enzymes play a crucial role in the metabolism of lactate, a key molecule in the energy production pathways of cells.

Mode of Action

®-GNE-140 acts as a potent inhibitor of LDHA and LDHB. It binds to these enzymes and inhibits their activity, with IC50s of 3 nM and 5 nM for LDHA and LDHB, respectively . This inhibition disrupts the normal metabolic processes within the cell, leading to significant changes in cellular function.

Biochemical Pathways

The inhibition of LDHA and LDHB by ®-GNE-140 affects the glycolysis pathway and oxidative phosphorylation (OXPHOS), two major biochemical pathways involved in energy production . This disruption can lead to a rapid change in global metabolism within cells .

Pharmacokinetics

®-GNE-140 has high bioavailability in mice . At higher oral doses, ranging from 50 to 200 mg/kg, ®-GNE-140 displays greater exposure . This suggests that the compound is well-absorbed and distributed within the body, reaching the target sites effectively.

Result of Action

The inhibition of LDHA and LDHB by ®-GNE-140 leads to a reduction in the growth of certain cancer cell lines . For example, it has been shown to inhibit proliferation in 37 of 347 cancer cell lines tested at a potency cut off of 5 µM .

Action Environment

The action of ®-GNE-140 can be influenced by various environmental factors. For instance, pancreatic cell lines that utilize OXPHOS rather than glycolysis were inherently resistant to GNE-140, but could be resensitized to GNE-140 with the OXPHOS inhibitor phenformin . Additionally, acquired resistance to GNE-140 was driven by activation of the AMPK-mTOR-S6K signaling pathway, which led to increased OXPHOS .

特性

IUPAC Name |

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

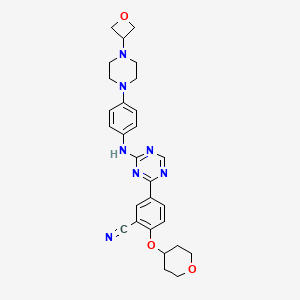

![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)

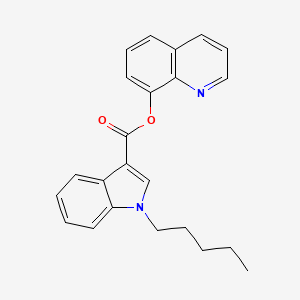

![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)